molecular formula C7H4Cl2O2 B186874 3,5-Dichloro-4-hydroxybenzaldehyde CAS No. 2314-36-5

3,5-Dichloro-4-hydroxybenzaldehyde

Cat. No. B186874
CAS RN: 2314-36-5
M. Wt: 191.01 g/mol
InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-hydroxybenzaldehyde” is a research chemical with the CAS number 2314-36-5 . It has a molecular weight of 191.01 . The IUPAC name for this compound is 3,5-dichloro-4-hydroxybenzaldehyde . It is used in the preparation of fluorescent dyes .


Synthesis Analysis

The synthesis of “3,5-Dichloro-4-hydroxybenzaldehyde” can be achieved from 4-Hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-hydroxybenzaldehyde” is represented by the formula C7H4Cl2O2 . The InChI code for this compound is 1S/C7H4Cl2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-3,11H .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dichloro-4-hydroxybenzaldehyde” are not detailed in the search results, it is used in the preparation of fluorescent dyes .


Physical And Chemical Properties Analysis

“3,5-Dichloro-4-hydroxybenzaldehyde” is a solid substance . The density of this compound is 1.547 g/cm3 .

Scientific Research Applications

  • Chromatographic Analysis : Korhonen and Knuutinen (1984) utilized 3,5-Dichloro-4-hydroxybenzaldehyde in gas-liquid chromatographic analyses. They explored its separation on a non-polar SE-30 capillary column under different operating conditions, revealing insights into the retention behavior influenced by the position and number of chlorine atoms (Korhonen & Knuutinen, 1984).

  • Synthesis of Hydrazone Compounds : Wang, You, and Wang (2011) synthesized isostructural hydrazone compounds using 3,5-Dichloro-4-hydroxybenzaldehyde. These compounds were structurally characterized, revealing their formation and crystal structures (Wang, You, & Wang, 2011).

  • Crystal Structure Analysis : Zhu, Wei, and Zhu (2008) studied the crystal structure of a compound prepared from 3,5-Dichloro-4-hydroxybenzaldehyde, offering insights into its molecular configuration and hydrogen bonding patterns (Zhu, Wei, & Zhu, 2008).

  • Environmental Microbiology : Neilson, Allard, Hynning, and Remberger (1988) investigated the transformation of 3,5-Dichloro-4-hydroxybenzaldehyde by anaerobic bacteria. They observed synthesis of carboxylic acids and reduction to a hydroxymethyl group, providing insights into anaerobic transformation processes (Neilson et al., 1988).

  • Chemical Synthesis : The research on 3,5-Dimethyl-4-hydroxybenzonitrile synthesis by Guo-qiang (2010) indirectly involves 3,5-Dichloro-4-hydroxybenzaldehyde, showcasing its potential in chemical synthesis pathways (Guo-qiang, 2010).

  • Materials Science : Jamain, Khairuddean, and Guan-Seng (2020) utilized a derivative of 4-hydroxybenzaldehyde in synthesizing novel liquid crystalline and fire retardant molecules, indicating potential applications in material sciences (Jamain, Khairuddean, & Guan-Seng, 2020).

  • Electrochemistry : Pariente, Lorenzo, and Abruña (1994) explored the electrocatalysis of NADH oxidation using films of 3,4-Dihydroxybenzaldehyde, highlighting potential electrochemical applications (Pariente, Lorenzo, & Abruña, 1994).

Safety And Hazards

“3,5-Dichloro-4-hydroxybenzaldehyde” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYGCLJYTHRBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177708
Record name 3,5-Dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydroxybenzaldehyde

CAS RN

2314-36-5
Record name NSC 31590
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DICHLORO-4-HYDROXYBENZALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31590
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-4-hydroxymethylphenol (3.56 g, 18.4 mmol) was dissolved in dioxane, and DDQ (4.19 g, 18.4 mmol) was added. The reaction mixture was stirred at rt overnight. The solvents were removed under reduced pressure. The residue was diluted with CH2Cl2, and the mixture was filtered. The filtrate was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Crystallization from EtOAc yielded the title compound (0.77 g, 22%). LC-MS: tR=0.82 min.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step Two
Yield
22%

Synthesis routes and methods II

Procedure details

A 250 ml three neck round bottom flask fitted with reflux condenser, pot thermometer and mechanical stirrer, was charged with 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml glacial acetic acid and 3.44 g (0.024 mol) of hexamethylenetetramine. The reaction mass was heated at reflux for 3 hrs (a clear solution was obtained at 70° C.). The progress of reaction was checked by TLC. The mixture was allowed to cool at 100° C.; 30 ml of 10% sulphuric acid were slowly added and stirred at 100° C. for 20-30 min. The reaction mass was poured into 200 g crushed ice. The solid was filtered and washed well with 100 ml water and drying at 70° C. afforded 9.2 g (84%) of 3,5-dichloro-4-hydroxy-benzaldehyde. Melting point: 153-155° C. 1H NMR (400 MHz, CD3OD) δ 9.72 (s, 1H), δ 7.80 (s, 1H).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
G Martin, S Dijols… - European journal of …, 1999 - Wiley Online Library
The Burkholderia cepacia AC1100 strain, known to degrade the herbicide, 2,4,5‐Trichlorophenoxyacetic acid (2,4,5‐T), is able to metabolize 4‐hydroxyarylaldehyde, not only into the …
Number of citations: 13 febs.onlinelibrary.wiley.com
AH Neilson, AS Allard, PÅ Hynning… - Applied and …, 1988 - Am Soc Microbiol
Metabolically stable enrichment cultures of anaerobic bacteria obtained by elective enrichment of sediment samples from the Baltic Sea and Gulf of Bothnia have been used to study the …
Number of citations: 47 journals.asm.org
IOO Korhonen, J Knuutinen - Journal of Chromatography A, 1984 - Elsevier
A mixture of all nine chlorinated 4-hydroxybenzaldehydes and the parent homologue was separated on a non-polar SE-30 capillary column using various isothermal and temperature-…
Number of citations: 12 www.sciencedirect.com
J Jiang, J Han, X Zhang - Environmental Science & Technology, 2020 - ACS Publications
Halogenated disinfection byproducts (DBPs) are generated via reactions with natural organic matter (NOM) in chlorine disinfection of drinking water. How large NOM molecules are …
Number of citations: 163 pubs.acs.org
FJM Verhagen, HJ Swarts… - Applied and …, 1998 - Am Soc Microbiol
Higher fungi have a widespread capacity for biosynthesis of organohalogens. Commonly occurring chloroaromatic fungal metabolites can end up in anaerobic microniches at the …
Number of citations: 28 journals.asm.org
S Hu, T Gong, J Wang, Q Xian - Chemosphere, 2019 - Elsevier
As the first identified category of disinfection byproducts (DBPs), trihalomethanes (THMs) have received continuous attention. Previous studies have demonstrated that the …
Number of citations: 23 www.sciencedirect.com
I Kamiya, S Murata, K Yamabe - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
In base-catalyzed air oxidation of substituted phenylpyruvic acids, an excited singlet product is generated from 3,5-dichloro-4-hydroxyphenylpyruvic acid (1) but excited triplet products …
Number of citations: 1 www.journal.csj.jp
I Purwantini - Research Journal of Pharmacy and Technology, 2021 - indianjournals.com
PGV-6, HGV-6 and GVT-6 are three among curcumin analogs that successfully synthesized. These analogs have a monoketone on their structure. They have two kind of substituents on …
Number of citations: 5 www.indianjournals.com
M Yang, X Zhang - Environmental science & technology, 2013 - ACS Publications
Using seawater for toilet flushing may introduce high levels of bromide and iodide into a city’s sewage treatment works, and result in the formation of brominated and iodinated …
Number of citations: 457 pubs.acs.org
K MIHARA, H OHKAWA, J MIYAMOTO - Journal of pesticide science, 1981 - jlc.jst.go.jp
On single oral administration of 5 mgf kg of 14C-tolclofos-methyl [Rizolex (R), 0, 0-dimethyl 0-(2, 6-dichloro-4-methylphenyl) phosphorothioate] labeled at the 4-methyl group to both …
Number of citations: 27 jlc.jst.go.jp

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